molecular formula C13H23NO4 B2569949 (S)-2-(Boc-amino)oct-7-enoic acid CAS No. 552335-71-4

(S)-2-(Boc-amino)oct-7-enoic acid

Cat. No.: B2569949
CAS No.: 552335-71-4
M. Wt: 257.33
InChI Key: LFGCDZGIEOJPMD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Boc-amino)oct-7-enoic acid is an organic compound that belongs to the class of amino acids. It features a Boc-protected amino group and an unsaturated carbon chain, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)oct-7-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as (S)-2-aminooct-7-enoic acid.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)oct-7-enoic acid can undergo various chemical reactions, including:

    Oxidation: The unsaturated carbon chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The Boc-protected amino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Nucleophiles like amines or alcohols for substitution reactions.

Major Products

    Epoxides: Formed from oxidation reactions.

    Saturated Amino Acids: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

(S)-2-(Boc-amino)oct-7-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)oct-7-enoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-8-octenoic acid: Lacks the Boc protection.

    (S)-2-(Boc-amino)octanoic acid: Saturated version of the compound.

    (S)-2-(Fmoc-amino)oct-7-enoic acid: Features a different protecting group (Fmoc).

Uniqueness

(S)-2-(Boc-amino)oct-7-enoic acid is unique due to its combination of an unsaturated carbon chain and a Boc-protected amino group, making it versatile for various synthetic applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGCDZGIEOJPMD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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